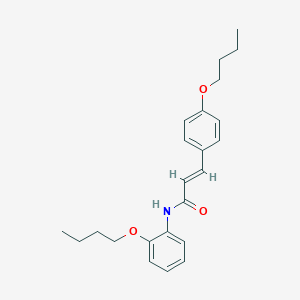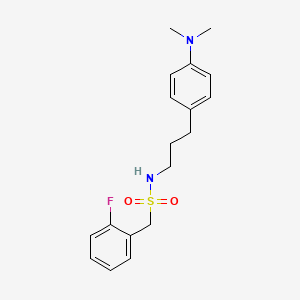
(E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide is a versatile chemical compound used in diverse scientific research due to its unique properties. It enables investigations in fields like materials science, nanotechnology, and medicinal research .
Molecular Structure Analysis
The molecular structure of (E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide consists of two aromatic rings connected by a conjugated double bond. The butoxy groups contribute to its lipophilic nature, potentially influencing its biological activity.
Wissenschaftliche Forschungsanwendungen
Zika Virus Inhibition : A study by Riva et al. (2021) elucidated the role of a similar compound, (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide (SBI-0090799), as an inhibitor of Zika virus replication. The compound was identified through high-throughput screening and found to suppress RNA replication by preventing the formation of the virus's membranous replication compartment in the endoplasmic reticulum, indicating a novel mechanism of action for Zika virus antivirals (Riva et al., 2021).
Synthesis of Stereoregular Polyamides : Bou et al. (1994) discussed the synthesis of stereoregular polyamides derived from L-tartaric acid, employing a similar enamide structure. These polyamides, containing chiral carbons, exhibited high crystallinity and moderate optical activity, demonstrating their potential in material science applications (Bou, Iribarren, & Muñoz-Guerra, 1994).
Rhodium-Catalyzed Hydrogenation of Enamides : Donoghue, Helquist, and Wiest (2007) investigated the rhodium-catalyzed hydrogenation of enamides, including compounds structurally similar to (E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide. This study provided insights into the reaction mechanisms and the influence of different ligands and substrates (Donoghue, Helquist, & Wiest, 2007).
Anticonvulsant Properties : Kombian, Edafiogho, and Ananthalakshmi (2005) researched the effects of enaminones on excitatory synaptic transmission in the rat brain. Their findings suggested that certain enaminones can enhance extracellular GABA levels, indicating potential therapeutic applications in treating seizures (Kombian, Edafiogho, & Ananthalakshmi, 2005).
Synthetic Applications : Trost, Cregg, and Quach (2017) reported a method for isomerizing N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides, demonstrating the synthetic versatility of enamides in organic chemistry (Trost, Cregg, & Quach, 2017).
Enaminones as Therapeutic Pharmacophores : Eddington et al. (2000) explored the therapeutic potential of enaminones, highlighting their anticonvulsant activity and novel brain transport mechanisms. This study expanded the understanding of enaminones' role in medicinal chemistry (Eddington et al., 2000).
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3/c1-3-5-17-26-20-14-11-19(12-15-20)13-16-23(25)24-21-9-7-8-10-22(21)27-18-6-4-2/h7-16H,3-6,17-18H2,1-2H3,(H,24,25)/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKSBMOONYPQGE-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2OCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-butoxyphenyl)-3-(4-butoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2737487.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2737490.png)


![4-bromo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2737493.png)

![Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-yloxy)-2-sulfanylideneethylidene]amino]oxy-2-methylpropanoate](/img/structure/B2737500.png)
![Methyl 4-[(5,6-dimethylpyrimidine-4-carbonyl)amino]benzoate](/img/structure/B2737502.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2737506.png)